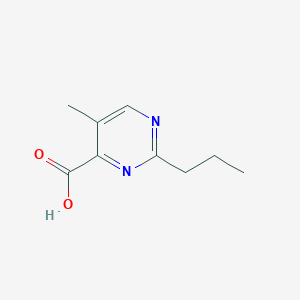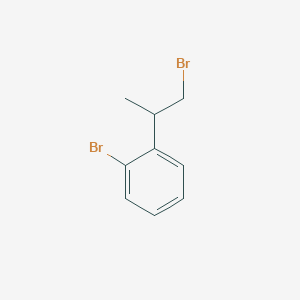
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a bromine atom at the 5-position of the phenyl ring, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the bromination of 2-methylbenzoic acid followed by cyclization with hydrazine derivatives. One common method involves the dropwise addition of liquid bromine to 2-methylbenzoic acid in the presence of a catalyst such as Fe3+ and water as a solvent. The reaction mixture is then crystallized and filtered to obtain 5-bromo-2-methylbenzoic acid . This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves strict control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: De-brominated pyrazole derivatives.
Scientific Research Applications
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in anti-inflammatory and anticancer research.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzoic acid: Shares the bromine and methyl groups but lacks the pyrazole ring.
2-Methyl-5-bromopyrimidine: Contains a bromine and methyl group but has a pyrimidine ring instead of a pyrazole ring.
5-Bromo-2-methylbenzyl derivatives: Similar structure but with different functional groups attached to the benzyl ring.
Uniqueness
5-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
3-(5-bromo-2-methylphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-2-3-7(12)4-8(6)9-5-10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI Key |
JUQHYDBBNDDOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NNC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


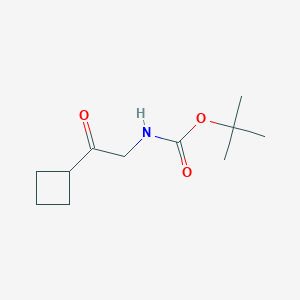
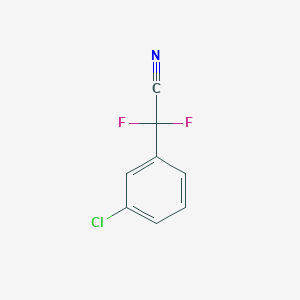
![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
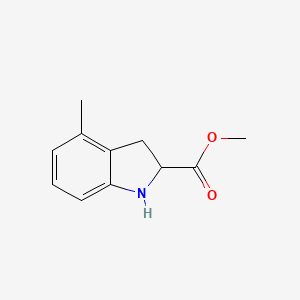
![Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13168005.png)
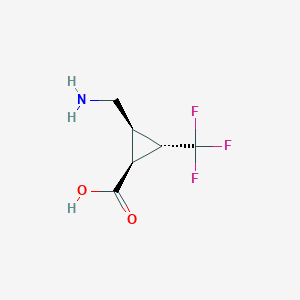
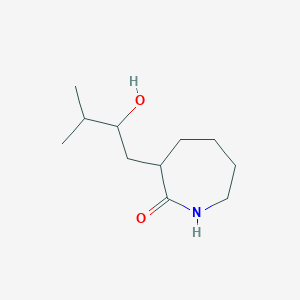
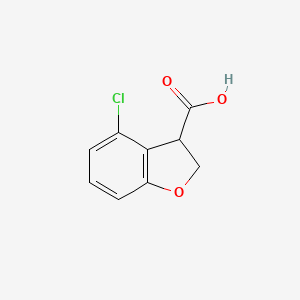
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)

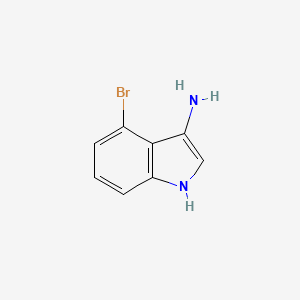
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13168039.png)
